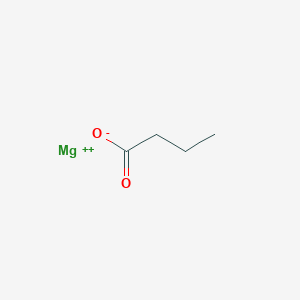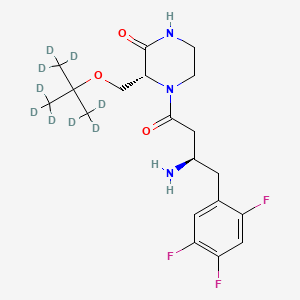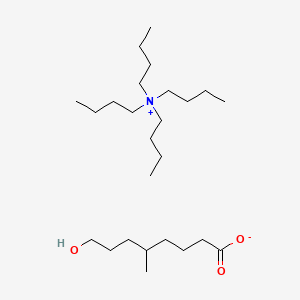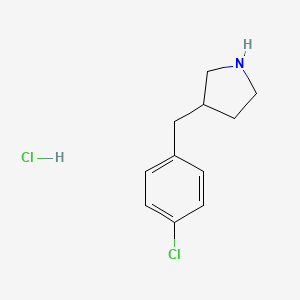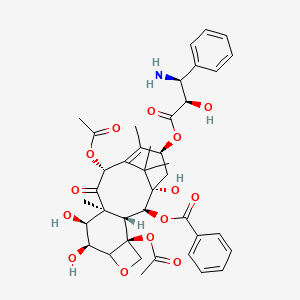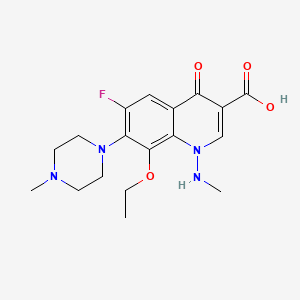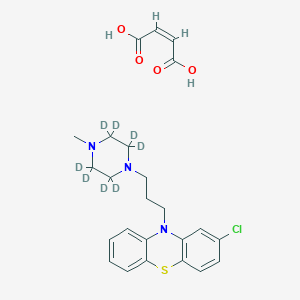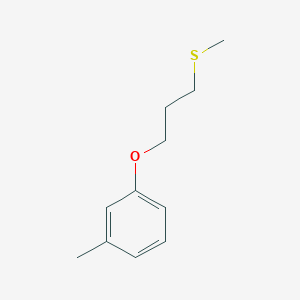
1-Methyl-3-(3-methylsulfanylpropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(3-methylsulfanylpropoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methyl group and a 3-(methylsulfanylpropoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-methylsulfanylpropoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1-methyl-3-hydroxybenzene (m-cresol).
Alkylation: The hydroxyl group of m-cresol is alkylated using 3-chloropropyl methyl sulfide in the presence of a base such as potassium carbonate. This reaction forms the 3-(methylsulfanylpropoxy) group attached to the benzene ring.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(3-methylsulfanylpropoxy)benzene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylsulfanylated benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Methyl-3-(3-methylsulfanylpropoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-methylsulfanylpropoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting various biochemical pathways. The presence of the methylsulfanyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(methylsulfinyl)benzene: Similar structure but with a sulfinyl group instead of a sulfanyl group.
1-Methyl-3-(propoxymethyl)benzene: Similar structure but with a propoxymethyl group instead of a methylsulfanylpropoxy group.
Uniqueness
1-Methyl-3-(3-methylsulfanylpropoxy)benzene is unique due to the presence of the 3-(methylsulfanylpropoxy) group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
1-methyl-3-(3-methylsulfanylpropoxy)benzene |
InChI |
InChI=1S/C11H16OS/c1-10-5-3-6-11(9-10)12-7-4-8-13-2/h3,5-6,9H,4,7-8H2,1-2H3 |
InChI Key |
VWJVIJFEZUOHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


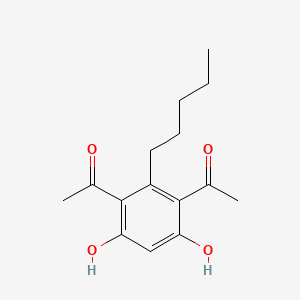
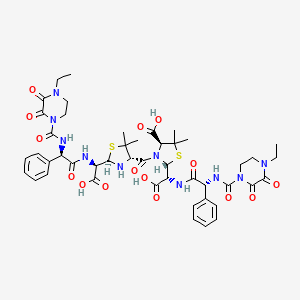
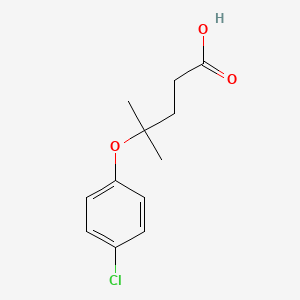
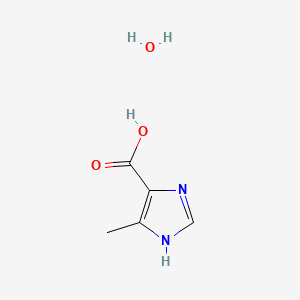
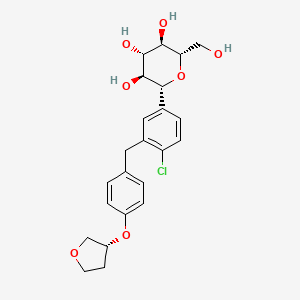
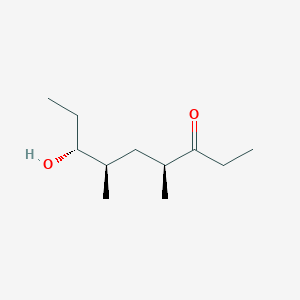
![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
